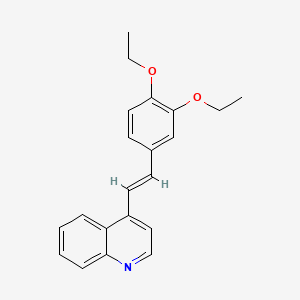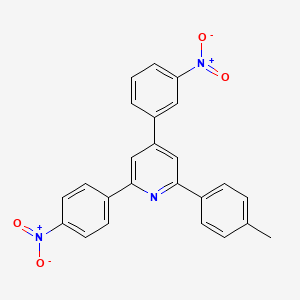
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine is a complex organic compound characterized by the presence of nitrophenyl and tolyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of nitro groups to the phenyl rings through nitration reactions using concentrated nitric acid and sulfuric acid.
Coupling Reactions: Formation of the pyridine ring through coupling reactions involving appropriate precursors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups results in the formation of corresponding amines.
科学的研究の応用
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
4-Nitrophenyl 1-Propynyl Sulfone: Similar in structure but contains a sulfone group.
4-Isopropylphenyl 4-Nitrophenyl Sulfone: Contains isopropyl and sulfone groups.
4-Nitrophenyl Phenyl Sulfone: Contains a phenyl and sulfone group.
Uniqueness
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine is unique due to the combination of nitrophenyl and tolyl groups attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
71720-45-1 |
|---|---|
分子式 |
C24H17N3O4 |
分子量 |
411.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-4-(3-nitrophenyl)-6-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C24H17N3O4/c1-16-5-7-17(8-6-16)23-14-20(19-3-2-4-22(13-19)27(30)31)15-24(25-23)18-9-11-21(12-10-18)26(28)29/h2-15H,1H3 |
InChIキー |
JSRNHJSABGMMTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)

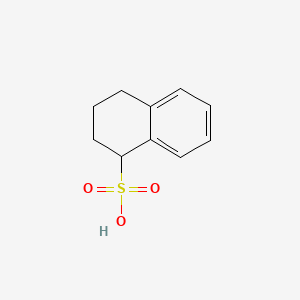
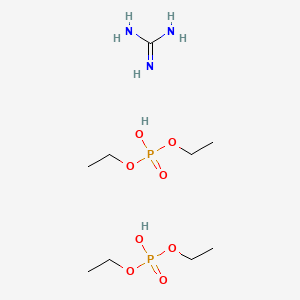




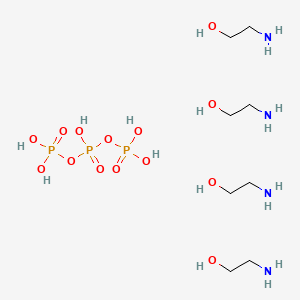
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)

